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Compound of Interest

Compound Name: 2-(Hydroxymethyl)isonicotinonitrile

Cat. No.: B1590093 Get Quote

Introduction
In the landscape of medicinal chemistry and materials science, the pyridine nucleus is a

cornerstone scaffold, offering a unique combination of aromaticity, hydrogen bonding capability,

and metabolic stability. The strategic functionalization of this ring system allows for the fine-

tuning of molecular properties to achieve desired biological or material functions. 2-
(Hydroxymethyl)isonicotinonitrile, a bifunctional pyridine derivative, represents a molecule

of significant interest. It incorporates a nucleophilic hydroxymethyl group and an electrophilic

nitrile moiety, presenting a versatile platform for chemical modification and molecular

interactions.

This technical guide provides a comprehensive examination of the core physicochemical

properties of 2-(Hydroxymethyl)isonicotinonitrile. It is intended for researchers, scientists,

and drug development professionals who require a deep, practical understanding of this

compound's behavior. The insights herein are grounded in established analytical techniques

and provide the causal reasoning behind experimental observations and methodologies,

reflecting a commitment to scientific integrity and reproducibility. The introduction of a

hydroxymethyl group is a known strategy in drug design to enhance pharmacokinetic and

pharmacodynamic properties, making a thorough understanding of this particular molecule

critical for its potential applications.[1]
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Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent

physicochemical analysis.

IUPAC Name: 2-(hydroxymethyl)pyridine-4-carbonitrile[2]

Synonyms: 2-(Hydroxymethyl)isonicotinonitrile, 4-Cyano-2-hydroxymethylpyridine[2]

CAS Number: 51454-63-8[2][3]

Molecular Formula: C₇H₆N₂O[2][3][4]

Molecular Weight: 134.14 g/mol [3][4]

The molecule's structure, featuring a pyridine ring substituted at the 2- and 4-positions, dictates

its electronic distribution, reactivity, and intermolecular interaction potential.

Caption: 2D structure of 2-(Hydroxymethyl)isonicotinonitrile.

Core Physicochemical Characteristics
The following table summarizes the key physicochemical data for 2-
(Hydroxymethyl)isonicotinonitrile. These parameters are fundamental for predicting the

compound's behavior in various experimental and biological systems.
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Property Value
Significance in Research &
Development

Molecular Weight 134.14 g/mol [3][4]

Compliant with Lipinski's rule

of five, suggesting potential for

oral bioavailability.[5]

Physical State Solid
Influences handling, storage,

and formulation strategies.

Melting Point Data not available
A sharp melting point is a

primary indicator of purity.

Boiling Point Data not available

Relevant for purification by

distillation if applicable, and

thermal stability.

pKa
Estimated ~4-5 (Pyridine N),

~14-15 (Hydroxyl H)

Governs ionization state in

physiological pH, impacting

solubility, permeability, and

receptor binding.

Solubility Insoluble in water (predicted)

Critical for designing

formulations, dissolution

studies, and in vitro assays.

LogP Predicted ~0.5-1.0

Indicates lipophilicity, which

affects membrane permeability

and distribution.

Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and structural

elucidation of 2-(Hydroxymethyl)isonicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

each unique proton environment.

Aromatic Protons: The three protons on the pyridine ring will appear in the aromatic region

(typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the

electron-withdrawing nitrile group and the electron-donating hydroxymethyl group.

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is

expected around δ 4.5-5.0 ppm. The exact chemical shift is solvent-dependent.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on

concentration, solvent, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon

skeleton.

Aromatic Carbons: Six distinct signals are expected for the pyridine ring carbons, with the

carbon bearing the nitrile group (C4) being significantly deshielded.

Nitrile Carbon (-CN): A characteristic signal is expected in the δ 115-125 ppm region.

Methylene Carbon (-CH₂OH): A signal for the methylene carbon is anticipated around δ

60-65 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.[6][7]

O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600

cm⁻¹ due to the hydroxyl group. This broadening is a result of hydrogen bonding.[8]

C≡N Stretch: A sharp, medium-intensity absorption band should appear around 2220-2240

cm⁻¹ for the nitrile group. Its intensity is enhanced by conjugation with the aromatic ring.

C=C and C=N Stretches: Aromatic ring stretching vibrations are expected in the 1400-1600

cm⁻¹ region.[8]
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C-O Stretch: A strong absorption band for the primary alcohol C-O bond should be present in

the 1000-1050 cm⁻¹ range.[8]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion

peak would be observed at m/z = 134.

Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of the

hydroxymethyl group (-CH₂OH, mass = 31) or the loss of water (H₂O, mass = 18) from the

molecular ion.

Experimental Protocols for Physicochemical
Characterization
The trustworthiness of physicochemical data relies on robust and reproducible experimental

protocols.

Workflow for Determining Aqueous Solubility (Shake-
Flask Method)
The shake-flask method (OECD Guideline 105) is the gold standard for determining water

solubility. The causality behind this protocol is to achieve thermodynamic equilibrium between

the solid solute and the aqueous solution.
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Preparation

Separation

Analysis

Add excess 2-(Hydroxymethyl)isonicotinonitrile
to a known volume of purified water.

Equilibrate at constant temperature
(e.g., 25°C) with agitation.

Allow solid to settle.

Centrifuge or filter the solution
to remove undissolved solid.

Quantify the concentration of the
dissolved compound in the supernatant.

Use a validated analytical method
(e.g., HPLC-UV).

Click to download full resolution via product page

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Step-by-Step Methodology:

Preparation: Add an excess amount of solid 2-(Hydroxymethyl)isonicotinonitrile to a flask

containing a known volume of deionized water.
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Equilibration: Seal the flask and agitate it in a constant temperature water bath (e.g., 25 °C)

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: Cease agitation and allow the undissolved solid to settle. To ensure

complete removal of particulate matter, centrifuge an aliquot of the suspension at high

speed.

Sampling: Carefully withdraw a sample from the clear supernatant.

Quantification: Determine the concentration of the dissolved compound in the sample using

a validated analytical method, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV), against a calibration curve prepared with known concentrations of the

compound.

Protocol for Spectroscopic Analysis
Proper sample preparation is critical for acquiring high-quality spectroscopic data.

¹H and ¹³C NMR Spectroscopy:

Accurately weigh approximately 5-10 mg of the compound.

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR

tube. The choice of solvent is crucial as it can affect chemical shifts, particularly for the

hydroxyl proton.

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative

analysis or precise chemical shift referencing is required.

Acquire the spectrum on a calibrated NMR spectrometer.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR accessory. This is essential to subtract any

atmospheric (CO₂, H₂O) or instrumental interferences.
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Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the ATR press to ensure good contact between the sample and the

crystal.

Acquire the sample spectrum.

Safety and Handling
While a specific safety data sheet (SDS) for 2-(Hydroxymethyl)isonicotinonitrile is not

readily available, data from analogous compounds such as 2-(Hydroxymethyl)pyridine and

other cyanopyridines suggest the following precautions should be taken:

Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, similar to related

pyridine derivatives.[9][10][11]

Irritation: May cause skin, eye, and respiratory irritation.[10][11][12]

Handling:

Work in a well-ventilated area, preferably a chemical fume hood.[9]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.[10]

Avoid creating dust.[9]

Wash hands thoroughly after handling.[10]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]

Conclusion and Future Outlook
2-(Hydroxymethyl)isonicotinonitrile is a compound with significant potential, stemming from

its versatile chemical nature. Its physicochemical properties—governed by the interplay

between the pyridine ring, the hydroxymethyl group, and the nitrile function—define its behavior

in chemical and biological systems. A thorough characterization, following validated protocols

as outlined in this guide, is the first and most critical step in harnessing its potential for
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applications ranging from novel therapeutics to advanced materials. The data and

methodologies presented here provide a solid foundation for any scientist or researcher looking

to explore the utility of this promising molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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